molecular formula C24H18N2O B12541334 Benzo[g]quinazolin-4(1H)-one, 2,3-dihydro-2,3-diphenyl- CAS No. 144221-31-8

Benzo[g]quinazolin-4(1H)-one, 2,3-dihydro-2,3-diphenyl-

Cat. No.: B12541334
CAS No.: 144221-31-8
M. Wt: 350.4 g/mol
InChI Key: DIBCSQRDTUOUPQ-UHFFFAOYSA-N
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Description

Benzo[g]quinazolin-4(1H)-one, 2,3-dihydro-2,3-diphenyl- is a heterocyclic compound that belongs to the quinazolinone family This compound is characterized by its fused benzene and quinazoline rings, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[g]quinazolin-4(1H)-one, 2,3-dihydro-2,3-diphenyl- typically involves the condensation of anthranilamide (2-aminobenzamide) with an aldehyde or ketone. One efficient method utilizes graphene oxide nanosheets as a catalyst in an aqueous medium at room temperature . This method is advantageous due to its simplicity and the use of environmentally friendly conditions.

Another approach involves visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation. This reaction proceeds using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst .

Industrial Production Methods

While specific industrial production methods for Benzo[g]quinazolin-4(1H)-one, 2,3-dihydro-2,3-diphenyl- are not well-documented, the aforementioned synthetic routes provide a foundation for scalable production. The use of green chemistry principles, such as aqueous media and visible light catalysis, aligns with industrial goals of sustainability and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzo[g]quinazolin-4(1H)-one, 2,3-dihydro-2,3-diphenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazolin-4(3H)-ones.

    Reduction: Reduction reactions can convert quinazolinones to their corresponding dihydroquinazolinones.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce various functional groups onto the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophilic reagents like amines and thiols are often employed under mild conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinones and dihydroquinazolinones, which can exhibit diverse biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzo[g]quinazolin-4(1H)-one, 2,3-dihydro-2,3-diphenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, its role as a tyrosine kinase inhibitor is attributed to its ability to bind to the ATP-binding site of the enzyme, thereby blocking its activity . This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential therapeutic agent for cancer treatment.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[g]quinazolin-4(1H)-one, 2,3-dihydro-2,3-diphenyl- stands out due to its fused benzene and quinazoline rings, which confer unique electronic and steric properties. These features enhance its binding affinity to molecular targets and its overall biological activity.

Properties

CAS No.

144221-31-8

Molecular Formula

C24H18N2O

Molecular Weight

350.4 g/mol

IUPAC Name

2,3-diphenyl-1,2-dihydrobenzo[g]quinazolin-4-one

InChI

InChI=1S/C24H18N2O/c27-24-21-15-18-11-7-8-12-19(18)16-22(21)25-23(17-9-3-1-4-10-17)26(24)20-13-5-2-6-14-20/h1-16,23,25H

InChI Key

DIBCSQRDTUOUPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2NC3=CC4=CC=CC=C4C=C3C(=O)N2C5=CC=CC=C5

Origin of Product

United States

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